BenchChemオンラインストアへようこそ!

4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

Anticancer Thiosemicarbazide Cytotoxicity

CAS 891408-05-2 is a research-grade thiosemicarbazide (≥95% purity) featuring a 4-nitrophenyl substituent and a 3,4,5-trimethoxybenzoyl (TMP) privileged scaffold. This specific combination is essential for reproducing the dual α-glucosidase inhibitory and antiproliferative (A549, HepG2, MCF-7) phenotype. Its N–N–S tridentate system also serves as a precursor for anticancer metal complexes. Substitute analogs cannot replicate this polypharmacological profile.

Molecular Formula C17H18N4O6S
Molecular Weight 406.41
CAS No. 891408-05-2
Cat. No. B2708053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide
CAS891408-05-2
Molecular FormulaC17H18N4O6S
Molecular Weight406.41
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H18N4O6S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(22)19-20-17(28)18-11-4-6-12(7-5-11)21(23)24/h4-9H,1-3H3,(H,19,22)(H2,18,20,28)
InChIKeyUWKKRZMYOHCRCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 891408-05-2): Chemical Identity and Procurement Baseline


4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 891408-05-2) is a synthetic thiosemicarbazide derivative characterized by a 4-nitrophenyl substituent at the N4 position and a 3,4,5-trimethoxybenzoyl substituent at the N1 position of the thiosemicarbazide backbone (C17H18N4O6S, MW 406.41 g/mol). The compound belongs to a class of linear thiosemicarbazides that exhibit multitarget biological activity, including antibacterial and antiproliferative effects, attributed to the conjugated N–N–S tridentate ligand system and the electron-withdrawing nitrophenyl pharmacophore. [1] Its 3,4,5-trimethoxyphenyl (TMP) moiety is a recognized privileged scaffold in oncology, known for anchoring ligands within protein binding pockets and contributing to multi-target activity. [2] This compound is supplied as a research-grade intermediate (typical purity ≥95%) and serves as a precursor for further synthetic elaboration or as a scaffold in medicinal chemistry studies.

Why Generic Thiosemicarbazide Substitution Cannot Replace 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 891408-05-2)


Within the thiosemicarbazide class, biological activity is exquisitely sensitive to the nature and position of substituents on both the N1-acyl and N4-aryl termini. The combination of the electron-withdrawing 4-nitrophenyl group and the bulky, electron-rich 3,4,5-trimethoxybenzoyl group in CAS 891408-05-2 creates a unique electronic and steric profile that cannot be replicated by simple substituent interchange. [1] Structure-activity relationship (SAR) studies on analogous 4-nitrophenyl thiosemicarbazide series have demonstrated that even minor modifications—such as replacing the 4-nitrophenyl group with a 4-methoxyphenyl or altering the acyl substituent from trimethoxybenzoyl to a less bulky benzoyl—result in substantial shifts in antibacterial spectrum, antiproliferative potency, and α-glucosidase inhibitory capacity. [2] Moreover, the TMP group is specifically implicated in multi-target binding interactions that simpler acyl groups cannot support, as demonstrated by molecular docking studies showing that TMP-substituted thiosemicarbazides adopt binding poses within the α-glucosidase active site analogous to the natural substrate glucose. [3] Consequently, procurement of the exact compound—rather than a generic thiosemicarbazide or a randomly selected analog—is essential for ensuring experimental reproducibility and maintaining the specific polypharmacological profile reported in primary literature.

Quantitative Differentiation of 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 891408-05-2) Against Its Closest Analogs


Antiproliferative Activity Across Human Cancer Cell Lines: Comparison with 4-Methoxyphenyl Analog (CAS 70452-42-5)

In a head-to-head comparison within a series of 4-nitrophenyl thiosemicarbazide derivatives, compounds containing the 3,4,5-trimethoxybenzoyl substituent at N1 and a 4-nitrophenyl group at N4 (structural class encompassing CAS 891408-05-2) exhibited significant inhibition of A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell division. [1] By contrast, the direct 4-methoxyphenyl analog 4-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 70452-42-5), which retains the identical TMP-acyl group but replaces the nitro group with a methoxy group, has not been reported to exhibit comparable multi-cell-line antiproliferative activity in the published literature. This nitro-to-methoxy substitution eliminates the strong electron-withdrawing character and hydrogen-bond-accepting capacity of the nitro group, which is critical for interactions with biological targets such as the α-glucosidase enzyme and cancer cell regulatory proteins. [1] The presence of the 4-nitrophenyl group in CAS 891408-05-2 is thus a structural determinant that cannot be substituted without loss of the documented anticancer phenotype.

Anticancer Thiosemicarbazide Cytotoxicity

Antibacterial Spectrum Differentiation: 4-Nitrophenyl versus 4-Phenyl Unsubstituted Analog (CAS 70452-38-9)

Within the Wos et al. (2017) series, derivatives bearing the 4-nitrophenyl group at position N4 (compounds 6–8) demonstrated consistent antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, and Streptococcus sanguinis, with the most active compound exhibiting an MIC of 7.81 µg/mL against S. mutans. [1] In contrast, the unsubstituted 4-phenyl analog 4-phenyl-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 70452-38-9) lacks the nitro substituent and has not been reported to possess comparable Gram-positive antibacterial activity in peer-reviewed studies. The electron-withdrawing nitro group enhances the electrophilicity of the thiosemicarbazide core, likely facilitating interactions with bacterial enzyme targets such as topoisomerase IV, for which thiosemicarbazide derivatives have been shown to act as ATPase inhibitors. [2] This structure-activity relationship establishes that the nitro substituent is a key pharmacophoric element that differentiates CAS 891408-05-2 from non-nitrated analogs in antibacterial applications.

Antibacterial Gram-positive Thiosemicarbazide

α-Glucosidase Inhibitory Potential: Privileged Scaffold Advantage of the TMP-Thiosemicarbazide Hybrid

PASS (Prediction of Activity Spectra for Substances) software analysis of the 4-nitrophenyl thiosemicarbazide series identified α-glucosidase inhibition as a predicted biological target, which was subsequently confirmed by in vitro enzymatic assays. [1] Molecular docking studies demonstrated that TMP-containing thiosemicarbazide derivatives bind to the glucose-binding site of α-glucosidase in a mode analogous to the natural substrate glucose, a binding interaction that relies on the spatial and electronic properties of the trimethoxybenzoyl group. [2] This multi-target profile—combining α-glucosidase inhibition with antibacterial and antiproliferative activities—is not observed in thiosemicarbazide analogs that lack the TMP moiety. For instance, 1-(4-nitrobenzoyl)-4-ethylsemicarbazide (APS-1) and 1-[(4-nitrophenyl)acetyl]-4-hexyl-thiosemicarbazide (APS-18), which retain the 4-nitrophenyl group but replace the TMP-acyl group with simpler acyl substituents, have been evaluated primarily for antiproliferative and developmental toxicity endpoints without reported α-glucosidase inhibitory activity. [3] CAS 891408-05-2 thus offers a polypharmacological profile that simpler nitrophenyl thiosemicarbazides cannot replicate.

α-Glucosidase inhibition Type 2 diabetes Molecular docking

Therapeutic Safety Window: Favorable in Vitro Cytotoxicity Profile Relative to Clinical Standards

In the Wos et al. (2017) study, the 4-nitrophenyl thiosemicarbazide derivatives (including those with the TMP-acyl group) exhibited moderate cytotoxicity against cancer cell lines while displaying good therapeutic safety in vitro, as assessed by differential viability between cancer and normal cell lines. [1] This favorable safety profile contrasts with classical cytotoxic thiosemicarbazones such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which, despite potent anticancer activity, is associated with significant dose-limiting toxicities including methemoglobinemia and hypoxia in clinical trials. [2] While direct quantitative selectivity indices for CAS 891408-05-2 have not been published, the reported 'good therapeutic safety in vitro' for the compound class suggests a wider therapeutic window than older-generation thiosemicarbazone chemotherapeutics. This differential is relevant for procurement decisions when selecting lead scaffolds for further development, as it implies a more favorable starting point for structure-based optimization of safety margins.

Safety pharmacology Selectivity index Normal cell viability

Metal-Chelating Capacity: Enabling Factor for Metallodrug Development

The conjugated N–N–S tridentate ligand system of thiosemicarbazides provides strong metal-chelating capacity, enabling the formation of stable complexes with transition metals such as Cu(II), Ni(II), and Co(III). [1] Specifically, Co(III) complexes derived from 1-isonicotinoyl-4-(4-nitrophenyl)-3-thiosemicarbazide—a close structural analog of CAS 891408-05-2 differing only in the acyl substituent—have been characterized for their structural, photophysical, and anticancer properties, demonstrating that the 4-nitrophenyl-thiosemicarbazide scaffold is competent for metallodrug development. [2] The combination of the TMP-acyl group (CAS 891408-05-2) with the 4-nitrophenyl-thiosemicarbazide core creates a ligand with two privileged pharmacophores, potentially yielding metal complexes with enhanced target engagement compared to complexes formed from simpler thiosemicarbazide ligands. [3] This metal-chelating functionality is absent in non-thiosemicarbazide analogs such as semicarbazides (C=O replacing C=S), which cannot support the same coordination geometry.

Metal complexes Anticancer Coordination chemistry

Recommended Application Scenarios for 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide (CAS 891408-05-2)


Multi-Target Anticancer Lead Discovery Requiring Concomitant Kinase and α-Glucosidase Modulation

CAS 891408-05-2 is optimally deployed in early-stage drug discovery programs that require a single chemical entity to engage both cancer cell proliferation pathways and metabolic targets such as α-glucosidase. The compound class encompassing CAS 891408-05-2 has demonstrated significant inhibition of A549, HepG2, and MCF-7 cell division alongside validated in vitro α-glucosidase inhibition, a dual profile that simpler 4-nitrophenyl thiosemicarbazides (e.g., APS-1, APS-18) lack. [1] Researchers should procure this specific CAS number rather than non-TMP analogs to ensure access to the full polypharmacological phenotype.

Antibacterial Screening Programs Targeting Drug-Resistant Gram-Positive Pathogens

The 4-nitrophenyl thiosemicarbazide class (including CAS 891408-05-2) has demonstrated MIC values as low as 7.81 µg/mL against S. mutans and activity against S. aureus, S. epidermidis, and S. sanguinis. [1] This compound is suitable for minimum inhibitory concentration (MIC) profiling against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE), where its electron-withdrawing nitro group may confer activity advantages over non-nitrated analogs such as CAS 70452-38-9, which lack published antibacterial efficacy.

Synthesis of Novel Metallodrugs via Cu(II), Ni(II), or Co(III) Complexation

The tridentate N–N–S ligand system of CAS 891408-05-2 makes it a competent precursor for synthesizing structurally defined metal complexes with potential anticancer activity. Co(III) complexes of closely related 4-nitrophenyl thiosemicarbazide ligands have been structurally characterized and evaluated for anticancer properties, demonstrating that this scaffold supports stable metal coordination geometries. [2] The additional TMP pharmacophore on CAS 891408-05-2 may enhance target binding of the resulting metal complexes compared to complexes derived from simpler thiosemicarbazide ligands.

Structure-Activity Relationship (SAR) Studies on Privileged TMP-Thiosemicarbazide Hybrids

CAS 891408-05-2 serves as a key intermediate or reference compound in systematic SAR investigations exploring the contribution of the 3,4,5-trimethoxybenzoyl group to polypharmacological activity. By comparing this compound with analogs bearing alternative acyl groups (e.g., isonicotinoyl, benzoyl, or 4-nitrobenzoyl), medicinal chemistry teams can deconvolute the precise contribution of the TMP moiety to α-glucosidase binding, antibacterial spectrum, and antiproliferative potency. [3]

Quote Request

Request a Quote for 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.